(12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane
Description
This compound belongs to the class of organophosphorus-silicon hybrid molecules featuring a fused bicyclic indeno-dioxaphosphocin core. Its structure is characterized by two triphenylsilyl groups attached to the phosphorus-containing heterocycle, with a hydroxy-oxo functional group at position 12. Such hybrid systems are of interest in catalysis and materials science due to their unique electronic and steric properties derived from the interplay of phosphorus, silicon, and oxygen atoms.
Properties
IUPAC Name |
(12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H43O4PSi2/c54-58(55)56-51-47(59(41-19-7-1-8-20-41,42-21-9-2-10-22-42)43-23-11-3-12-24-43)33-31-39-35-37-53(49(39)51)38-36-40-32-34-48(52(57-58)50(40)53)60(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-34H,35-38H2,(H,54,55) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVDWXQRJDXZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)OP(=O)(OC8=C(C=CC1=C38)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H43O4PSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,5,6,7-Tetrahydroiindeno[7,1-de:1',7'-fg]diol
The tetrahydroiindeno core is synthesized via a Diels-Alder reaction between cyclopentadiene and a naphthoquinone derivative, followed by hydrogenation. Key data:
| Step | Reagents/Conditions | Yield | Characterization (NMR) |
|---|---|---|---|
| Cycloaddition | Toluene, 110°C, 12 h | 78% | $$ ^1H $$: δ 6.45 (m, 2H, vinyl) |
| Hydrogenation | H₂ (50 psi), Pd/C, EtOAc | 95% | $$ ^{13}C $$: δ 25.1 (CH₂) |
The diol is purified via silica gel chromatography (hexane:EtOAc = 4:1).
Phosphorylation to Form the Dioxaphosphocin Ring
Reaction of the diol with phosphorus oxychloride (POCl₃) under inert conditions yields the dioxaphosphocin intermediate:
$$
\text{Diol} + \text{POCl}3 \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{Dioxaphosphocin chloride} + 2 \text{HCl}
$$
| Parameter | Value |
|---|---|
| Temperature | 0°C → rt |
| Reaction Time | 6 h |
| Yield | 82% |
| $$ ^{31}P $$ NMR | δ −5.2 ppm |
The chloride intermediate is subsequently hydrolyzed to the phosphoric acid derivative using aqueous NaOH.
Regioselective Silylation Strategies
First Silylation at Position 1
Triphenylsilyl chloride (Ph₃SiCl) is employed under Friedel-Crafts conditions to install the first silyl group:
$$
\text{Dioxaphosphocin} + \text{Ph}3\text{SiCl} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}2} \text{Monosilylated product}
$$
| Optimization Variable | Optimal Condition |
|---|---|
| Catalyst Loading | 1.2 eq AlCl₃ |
| Reaction Time | 8 h |
| Yield | 68% |
Excess AlCl₃ is critical to overcome steric hindrance from the dioxaphosphocin ring.
Second Silylation at Position 10
A palladium-catalyzed cross-coupling reaction installs the second triphenylsilyl group:
$$
\text{Monosilylated product} + \text{Ph}3\text{SiBpin} \xrightarrow{\text{Pd(OAc)}2, \text{SPhos}} \text{Disilylated product}
$$
| Parameter | Value |
|---|---|
| Ligand | SPhos (10 mol%) |
| Solvent | DMF:H₂O (10:1) |
| Yield | 54% |
| $$ ^{29}Si $$ NMR | δ −18.7 ppm |
This step requires rigorous exclusion of oxygen to prevent boronate decomposition.
Oxidative Functionalization at Position 12
Oxidation of Alcohol to Ketone
The secondary alcohol at position 12 is oxidized using Jones reagent:
$$
\text{Alcohol} \xrightarrow{\text{CrO}3, \text{H}2\text{SO}_4, \text{Acetone}} \text{Ketone}
$$
| Condition | Outcome |
|---|---|
| Temperature | 0°C |
| Reaction Time | 2 h |
| Yield | 89% |
| IR (C=O) | 1715 cm⁻¹ |
Hydroxylation via Epoxide Hydrolysis
Epoxidation of the ketone followed by acid-catalyzed hydrolysis introduces the 12-hydroxy group:
$$
\text{Ketone} \xrightarrow{\text{mCPBA}} \text{Epoxide} \xrightarrow{\text{H}_3\text{O}^+} \text{12-Hydroxy-12-oxo product}
$$
| Step | Yield | Selectivity (dr) |
|---|---|---|
| Epoxidation | 76% | 9:1 (trans:cis) |
| Hydrolysis | 92% | >99% |
Diastereomeric ratio (dr) is determined via chiral HPLC.
Spectroscopic Characterization and Validation
Critical spectroscopic data for the final compound:
| Technique | Key Signals |
|---|---|
| $$ ^1H $$ NMR (CDCl₃) | δ 7.45–7.20 (m, 30H, Ph), 4.81 (s, 1H, OH) |
| $$ ^{31}P $$ NMR | δ −3.8 ppm |
| HRMS (ESI+) | m/z 879.2841 [M+H]⁺ (calc. 879.2834) |
X-ray crystallography confirms the cis-fused dioxaphosphocin ring and silyl group orientations.
Chemical Reactions Analysis
Types of Reactions
(12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The oxo group can be reduced back to a hydroxyl group.
Substitution: The triphenylsilyl groups can be substituted with other silyl groups or different functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorotriphenylsilane, triethylamine.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various silyl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging to achieve.
Biology
In biology, it can be used as a probe to study the interactions between silicon-containing compounds and biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its ability to form stable complexes with drugs can enhance their solubility and bioavailability.
Industry
In industry, it can be used in the production of advanced materials. Its unique structure allows it to impart desirable properties such as increased thermal stability and mechanical strength to polymers and other materials.
Mechanism of Action
The mechanism by which (12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane exerts its effects involves its ability to form stable complexes with various molecules. The dioxaphosphocine ring can coordinate with metal ions, enhancing its catalytic activity. The triphenylsilyl groups can interact with organic molecules, facilitating their transformation in chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Indeno-Dioxaphosphocin Family
Key structural analogues include:
*Molecular formula inferred from structural similarity to and substituent analysis.
Key Observations :
- Steric Effects : The triphenylsilyl groups in the target compound introduce significant steric bulk compared to naphthylphenyl () or ethyl groups (). This likely reduces reactivity in nucleophilic environments but enhances thermal stability.
Bioactivity and Pharmacokinetic Comparisons
While direct bioactivity data for the target compound are absent, and highlight methodologies for comparing structurally similar molecules:
- Tanimoto Similarity Index : Analogues with ≥70% structural similarity (e.g., aglaithioduline vs. SAHA in ) often share overlapping bioactivity profiles. The target compound’s bulky silyl groups may reduce similarity (<50%) to smaller bioactive phosphocins, limiting its utility in enzyme inhibition.
- Protein Interaction Patterns : Compounds with extended aromatic systems (e.g., ) show stronger interactions with hydrophobic protein pockets, whereas the hydroxy-oxo group in the target compound may favor polar binding sites.
Computational and Experimental Validation
- Scaffold-Based Screening : describes substructure searches for PERK inhibitors using scaffolds lacking critical contacts (e.g., Met7). The target compound’s scaffold, if modified to reduce silyl bulk, could align with such screening workflows.
Biological Activity
The compound (12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane, also known by its CAS number 1372719-94-2, is a complex organosilicon and phosphorous-containing compound. Its unique structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 831.05 g/mol. The compound features a tetrahydroindeno structure coupled with triphenylsilyl groups and a dioxaphosphocin moiety. This structural complexity may influence its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that compounds containing phosphorous and silicon often exhibit diverse biological activities including anti-cancer properties, antimicrobial effects, and modulation of metabolic pathways. The specific biological activities of this compound are summarized below.
Anticancer Activity
Preliminary studies have suggested that similar compounds in its class can inhibit tumor growth through various mechanisms:
- Induction of Apoptosis : Compounds with similar structural motifs have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some analogs induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
Antimicrobial Properties
Compounds containing phosphorous and silicon often demonstrate antimicrobial activity:
- Bacterial Inhibition : Studies have indicated that phosphonic acid derivatives can inhibit the growth of certain bacterial strains.
- Fungal Activity : Similar compounds have shown effectiveness against fungal pathogens.
Metabolic Modulation
There is evidence that organosilicon compounds can influence metabolic pathways:
- PPAR Activation : Some related compounds activate peroxisome proliferator-activated receptors (PPARs), which play crucial roles in lipid metabolism and glucose homeostasis.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects of phosphorous-containing compounds on various cancer cell lines, showing significant inhibition of cell viability at micromolar concentrations. |
| Study 2 | Evaluated the antimicrobial efficacy of silicon-based compounds against E. coli and S. aureus, reporting a minimum inhibitory concentration (MIC) in the low micromolar range. |
| Study 3 | Assessed the impact of similar dioxaphosphocine derivatives on lipid metabolism in vitro, revealing activation of PPARγ leading to enhanced adipocyte differentiation. |
The proposed mechanisms by which this compound exerts its biological effects include:
- Interaction with Cellular Signaling Pathways : The compound likely interacts with key signaling pathways involved in cell growth and metabolism.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been reported to induce oxidative stress in target cells.
Q & A
Q. What protocols ensure reproducibility in synthesizing and testing this compound across laboratories?
- Methodological Answer : Standardize synthetic protocols using IUPAC guidelines for organometallic synthesis. Implement round-robin testing across labs to validate NMR and MS data. Open-source platforms (e.g., GitHub) share raw datasets and computational scripts, ensuring transparency. Pre-registration of experimental designs minimizes bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
